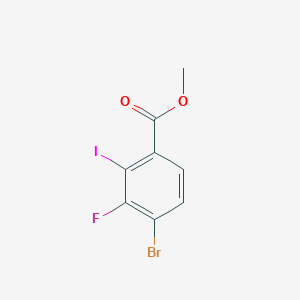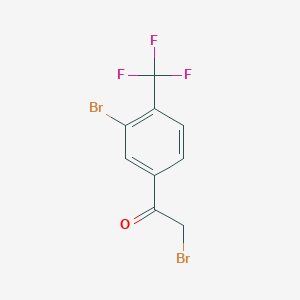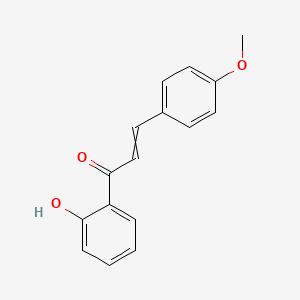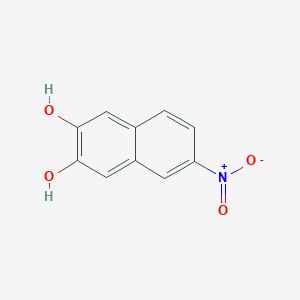
1,6-Anhydro-alpha-d-glucopyranose
Vue d'ensemble
Description
Méthodes De Préparation
1,6-Anhydro-alpha-d-glucopyranose is primarily synthesized through the pyrolysis of cellulose. This process involves heating cellulose in the absence of oxygen, leading to the breakdown of the polymer and the formation of levoglucosan . The reaction conditions typically include temperatures ranging from 250°C to 400°C under a nitrogen atmosphere . Industrial production methods focus on optimizing the yield and purity of levoglucosan through controlled pyrolysis and subsequent purification steps .
Analyse Des Réactions Chimiques
1,6-Anhydro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form levoglucosenone, a valuable intermediate for synthesizing other chemicals.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: It reacts with thiols in the presence of catalysts like zinc iodide or trimethylsilyl triflate to form thioglycosides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include levoglucosenone, 5-hydroxymethylfurfural, and various sugar alcohols .
Applications De Recherche Scientifique
1,6-Anhydro-alpha-d-glucopyranose has numerous scientific research applications:
Biology: It is used in studies related to carbohydrate metabolism and enzymatic reactions involving sugars.
Medicine: Research explores its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of bioethanol and as a chemical tracer for biomass burning in atmospheric chemistry studies
Mécanisme D'action
The mechanism of action of 1,6-Anhydro-alpha-d-glucopyranose involves its conversion into various products through chemical reactions. During pyrolysis, it undergoes polymerization into polysaccharides, which further decompose into lower-molecular-weight products and eventually carbonized products . This stepwise transformation is crucial for understanding its behavior and applications in different fields.
Comparaison Avec Des Composés Similaires
1,6-Anhydro-alpha-d-glucopyranose is unique compared to other similar compounds due to its formation through cellulose pyrolysis and its potential as a chemical platform. Similar compounds include:
Anhydro-d-mannosan: Another anhydrous sugar formed during pyrolysis.
1,6-Anhydro-beta-d-glucopyranose: The beta isomer of levoglucosan.
1,6-Anhydro-beta-d-glucose: Another isomer with similar properties.
These compounds share similar structures but differ in their formation processes and specific applications.
Propriétés
IUPAC Name |
(1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-DVKNGEFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B8017534.png)



